1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one is a complex organic compound classified under triazolopyrimidines. This compound features a distinctive molecular architecture that includes a triazolopyrimidine core, a piperazine ring, and a phenylethanone moiety. Its unique structure has drawn significant attention in medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as an inhibitor of the P2Y12 receptor involved in platelet aggregation and cardiovascular diseases.
The synthesis of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multi-step synthetic routes. A common method includes:
For industrial production, processes are optimized for scalability, often employing continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Catalysts may also be utilized to enhance reaction efficiency and yield.
The molecular formula for 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one is C23H23N7O, with a molecular weight of approximately 413.485 g/mol. The compound's structure is characterized by:
This structural complexity allows for diverse interactions with biological targets .
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action for 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one primarily involves its interaction with the P2Y12 receptor on platelets. By binding to this receptor, the compound inhibits platelet activation and aggregation, thereby reducing the risk of thrombus formation. This mechanism is particularly relevant in the context of cardiovascular diseases where excessive platelet aggregation can lead to conditions such as heart attacks and strokes .
The physical properties of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one include:
Chemical properties include:
Relevant data such as melting point, boiling point, and specific reactivity profiles are essential for understanding its behavior in different environments and applications .
The primary application of 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one lies in its potential as a therapeutic agent. It is being investigated as a selective inhibitor of the P2Y12 receptor for treating cardiovascular diseases. Its ability to prevent platelet aggregation makes it a candidate for developing new antiplatelet therapies that could improve patient outcomes in conditions related to thrombosis .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7